molecular formula C21H19FN6O2 B2712449 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide CAS No. 1251609-13-8

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide

Cat. No.: B2712449
CAS No.: 1251609-13-8
M. Wt: 406.421
InChI Key: KHCAZGSQKRFLTE-UHFFFAOYSA-N
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Description

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Mechanism of Action

Target of Action

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide, also known as 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes, often kinases, play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer .

Mode of Action

The interaction of this compound with its target enzymes involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which is a critical step in the signaling cascade. As a result, the compound can effectively disrupt aberrant signaling pathways that are often upregulated in diseases like cancer .

Biochemical Pathways

This compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are crucial for cell survival, proliferation, and differentiation. By inhibiting key enzymes within these pathways, the compound can induce apoptosis and inhibit cell growth, making it a potential candidate for cancer therapy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These pharmacokinetic properties influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling. These effects result from the compound’s ability to inhibit key enzymes in critical signaling pathways, leading to the suppression of tumor growth and potential therapeutic benefits in cancer treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability, while high temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine hydrate, various anilines, and acylating agents .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups .

Scientific Research Applications

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Properties

IUPAC Name

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-13-8-9-16(11-17(13)22)25-20-23-14(2)10-18-26-27(21(30)28(18)20)12-19(29)24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCAZGSQKRFLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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